molecular formula C19H24N2O2S2 B2780912 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1421468-98-5

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2780912
CAS No.: 1421468-98-5
M. Wt: 376.53
InChI Key: QQACDIXKVHNDQB-UHFFFAOYSA-N
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Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H24N2O2S2 and its molecular weight is 376.53. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Potential Agonist Properties

An efficient synthesis process for a potent PPARpan agonist, closely related to the chemical structure , has been detailed, demonstrating the compound's potential application in the modulation of peroxisome proliferator-activated receptors (PPARs), which are crucial for metabolic processes in the body (Guo et al., 2006).

Structural Characterization and Intermolecular Interactions

Research on biologically active derivatives of 1,2,4-triazoles, structurally analogous to the given compound, has been conducted, focusing on their synthesis, crystal structure, and theoretical analysis of intermolecular interactions. These studies contribute to understanding how molecular structure influences biological activity and molecular packing (Shukla et al., 2017).

Synthesis with Various Heterocyclic Substituents

Research on the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including structures related to the compound of interest, shows the versatility of these chemicals in creating a range of potentially biologically active molecules. This work highlights the compound's utility in synthesizing diverse heterocyclic structures (Mesropyan et al., 2005).

Novel Fibrates with Piperidine Moiety

The synthesis and evaluation of new fibrates containing piperidine and related moieties demonstrate the compound's relevance in developing lipid-lowering agents. This research indicates the potential of such structures in medicinal chemistry, especially in treating dyslipidemia (Komoto et al., 2000).

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S2/c1-14-12-24-19(20-14)25-13-16-8-10-21(11-9-16)18(22)15(2)23-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQACDIXKVHNDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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